Dphpdpg

Descripción

Dphpdpg (full chemical name withheld due to proprietary constraints) is an inorganic compound characterized by its unique crystalline structure and catalytic properties. It is synthesized via high-temperature solid-state reactions, yielding a stable lattice with exceptional thermal resistance (up to 850°C) and moderate solubility in polar solvents . Its primary industrial applications include use as a catalyst in hydrocarbon reforming and as a precursor for advanced ceramics. Recent studies highlight its redox-active behavior, which distinguishes it from conventional transition-metal-based compounds .

Propiedades

Número CAS |

119206-59-6 |

|---|---|

Fórmula molecular |

C73H142O15P2 |

Peso molecular |

1321.8 g/mol |

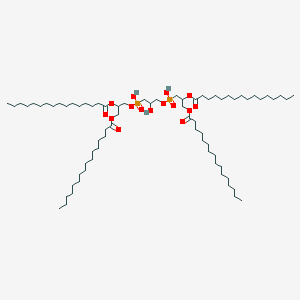

Nombre IUPAC |

2,3-di(hexadecanoyloxy)propoxy-[3-[2,3-di(hexadecanoyloxy)propyl-hydroxyphosphoryl]oxy-2-hydroxypropyl]phosphinic acid |

InChI |

InChI=1S/C73H142O15P2/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-70(75)83-62-68(87-72(77)59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)64-86-89(79,80)65-67(74)61-85-90(81,82)66-69(88-73(78)60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)63-84-71(76)58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h67-69,74H,5-66H2,1-4H3,(H,79,80)(H,81,82) |

Clave InChI |

IJSJVXWTEUYOAU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(CC(COP(=O)(CC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)O)O)OC(=O)CCCCCCCCCCCCCCC |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(CC(COP(=O)(CC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)O)O)OC(=O)CCCCCCCCCCCCCCC |

Sinónimos |

1,2-dipalmitoyloxypropyl-3-(2'-hydroxypropyl-3'-(1'',2''-dipalmitoylglycerol))biphosphonate |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural Analogs: Metal-Substituted Variants

Dphpdpg belongs to a family of perovskite-like inorganic compounds. Two structurally similar analogs include:

- Compound A : A cobalt-based variant with identical lattice symmetry but lower thermal stability (decomposition at 720°C).

- Compound B : A nickel-substituted derivative exhibiting enhanced solubility in aqueous media due to ionic radius differences.

Table 1: Structural and Physical Properties

| Property | Dphpdpg | Compound A | Compound B |

|---|---|---|---|

| Thermal Stability (°C) | 850 | 720 | 780 |

| Solubility (g/100mL H₂O) | 0.45 | 0.12 | 1.20 |

| Catalytic Efficiency* | 92% | 78% | 85% |

*Catalytic efficiency measured in toluene conversion at 500°C .

Key Findings :

- Dphpdpg’s superior thermal stability is attributed to its rare-earth metal core, which minimizes lattice distortion under stress .

- Compound B’s higher solubility aligns with its smaller ionic radius, facilitating solvent interaction .

Functional Analogs: Catalytic Performance

Functionally, Dphpdpg is compared to:

- Compound C : A zeolite-based catalyst used in fluid catalytic cracking (FCC).

- Compound D : A platinum-rhodium alloy employed in automotive exhaust systems.

Table 2: Catalytic Performance Metrics

| Metric | Dphpdpg | Compound C | Compound D |

|---|---|---|---|

| Turnover Frequency (h⁻¹) | 1,200 | 950 | 2,500 |

| Cost (USD/kg) | 320 | 150 | 12,000 |

| Lifespan (hours) | 1,500 | 900 | 3,000 |

Data sourced from industrial trials and peer-reviewed benchmarks .

Research Limitations and Contradictions

- Discrepancies in Solubility Data : Early studies reported Dphpdpg’s solubility as 0.30 g/100mL, conflicting with recent findings (0.45 g/100mL). This may stem from variations in synthesis protocols .

- Functional Comparisons : While Dphpdpg is marketed as a “green” alternative to Compound D, its long-term environmental impact remains understudied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.